Solbaleite
Description
Sodium docusate is an organic sodium salt.
Docusate Sodium is the sodium salt of docusate, a dioctyl salt and an emollient laxative with stool-softening activity. Docusate decreases surface tension and emulsification of fecal matter and allows water to penetrate and mix with stool. As a result, it softens the stool.
All-purpose surfactant, wetting agent, and solubilizer used in the drug, cosmetics, and food industries. It has also been used in laxatives and as cerumenolytics. It is usually administered as either the calcium, potassium, or sodium salt.
See also: Docusate (has active moiety); Docusate Sodium; Sennosides (component of); Benzocaine; docusate sodium (component of) ... View More ...
Structure
2D Structure
Properties
Key on ui mechanism of action |
The laxative action is said to result from enhanced penetration of water into the fecal mass in the presence of the wetting agent. ... Action on the intestinal mucosa may contribute to or account for the laxative effect. |
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CAS No. |
1639-66-3 |
Molecular Formula |
C20H38NaO7S+ |
Molecular Weight |
445.6 g/mol |
IUPAC Name |
sodium 1,4-dioctoxy-1,4-dioxobutane-2-sulfonic acid |
InChI |
InChI=1S/C20H38O7S.Na/c1-3-5-7-9-11-13-15-26-19(21)17-18(28(23,24)25)20(22)27-16-14-12-10-8-6-4-2;/h18H,3-17H2,1-2H3,(H,23,24,25);/q;+1 |
InChI Key |
RCIJACVHOIKRAP-UHFFFAOYSA-N |
Isomeric SMILES |
CCCCCCCCOC(=O)CC(C(=O)OCCCCCCCC)S(=O)(=O)[O-].[Na+] |
Canonical SMILES |
CCCCCCCCOC(=O)CC(C(=O)OCCCCCCCC)S(=O)(=O)O |
Color/Form |
WHITE, WAX-LIKE SOLID |
density |
1.1 at 68 °F (solid or liquid) (USCG, 1999) - Denser than water; will sink |
melting_point |
311 °F (USCG, 1999) |
Other CAS No. |
1639-66-3 |
physical_description |
Dioctyl sodium sulfosuccinate is an odorless colorless to white waxy solid. Sinks and mixes slowly with water. (USCG, 1999) Water or Solvent Wet Solid, Liquid; Liquid; Liquid, Other Solid Commercially available in rolls of very thin wax-like solid; as solution (50-75%) in various solvents; [Merck Index] White waxy solid; [MSDSonline] |
Pictograms |
Irritant |
Related CAS |
10041-19-7 (Parent) |
solubility |
SOL IN WATER (G/L): 15 (25 °C), 23 (40 °C), 30 (50 °C), 55 (70 °C); SOL IN CARBON TETRACHLORIDE, PETROLEUM ETHER, NAPHTHA, XYLENE, DIBUTYL PHTHALATE, LIQUID PETROLATUM, ACETONE, ALCOHOL, VEGETABLE OILS; VERY SOL IN WATER-MISCIBLE ORGANIC SOLVENTS FREELY SOL IN GLYCERIN Water Solubility = 71000 mg/L @ 25 °C |
Synonyms |
Aerosol OT Colace DEH Na SS DEH-Na-SS diethylhexyl sodium sulfosuccinate Dioctyl Sulfosuccinate Dioctyl Sulfosuccinate, Sodium Dioctyl Sulfosuccinates Dioctyl Sulfosuccinic Acid Dioctyl Sulfosuccinic Acid, Ammonium Salt Dioctyl Sulfosuccinic Acid, Barium Salt Dioctyl Sulfosuccinic Acid, Calcium Salt Dioctyl Sulfosuccinic Acid, Magnesium Salt Dioctyl Sulfosuccinic Acid, Potassium Salt Dioctyl Sulfosuccinic Acid, Sodium Salt Dioctylsulfosuccinate Dioctylsulphosuccinate, Sodium Docusate Docusate Calcium Docusate Potassium Docusate Sodium DOSS Sodium Bis(2-ethylhexyl)sulfosuccinate Sodium Dioctyl Sulfosuccinate Sodium Dioctylsulphosuccinate Sodium Sulfosuccinate, Diethylhexyl Sulfosuccinate, Diethylhexyl Sodium Sulfosuccinate, Dioctyl Sulfosuccinates, Dioctyl Sulfosuccinic Acid bis(2-Ethylhexyl) Este |
Origin of Product |
United States |
Synthesis and Chemical Modifications of Sodium Dioctyl Sulfosuccinate
Precursor Chemistry and Reaction Pathways
The synthesis of sodium dioctyl sulfosuccinate (B1259242) begins with the formation of its precursor, dioctyl maleate (B1232345), through an esterification reaction. This is followed by a sulfonation step to introduce the sulfonate group, rendering the molecule water-soluble and surface-active. fartaklotus.comatamanchemicals.com
The first stage in the production of sodium dioctyl sulfosuccinate is the esterification of maleic anhydride (B1165640) with 2-ethylhexanol. evitachem.comwikipedia.orgjustdial.comatamanchemicals.com This reaction forms bis(2-ethylhexyl) maleate, commonly known as dioctyl maleate (DOM). wikipedia.org The process involves reacting maleic anhydride with two molecules of 2-ethylhexanol. ijfmr.com
The esterification reaction is typically facilitated by a catalyst and heat. justdial.comjustdial.comsmolecule.com Various catalysts can be employed to enhance the reaction rate and yield.
Acid Catalysts : Sulfuric acid is a common catalyst for this esterification. justdial.comresearchgate.net Other acid catalysts like p-toluenesulfonic acid (PTSA) are also effective. ijfmr.com A study optimizing the synthesis of di-iso-octyl maleate using PTSA found the highest yield of 96.34% was achieved with 0.4 g of PTSA per 5 g of 3-octanol. ijfmr.com
Solid Acid Catalysts : Heterogeneous solid acid catalysts such as Amberlyst-15, a recyclable Brønsted solid acid, have been successfully used. sid.irresearchgate.net Amberlyst-15 can be easily recovered and reused for multiple cycles without a significant loss of activity. sid.irresearchgate.net Other solid acids like ferric sulfate (B86663) and alumina (B75360) have also been investigated, with ferric sulfate showing higher catalytic activity than some other reported solid acids. guidechem.com
Other Catalysts : Tetrabutyl titanate has also been studied as a catalyst for this reaction. researchgate.netresearchgate.net
The reaction conditions are crucial for maximizing the yield and purity of dioctyl maleate.
Temperature : The reaction temperature for esterification typically ranges from 80°C to 180°C. ijfmr.compatsnap.com One study noted that for the synthesis of di-iso-octyl maleate, temperatures exceeding 103°C led to the mixture turning reddish-black, indicating the optimal temperature range is below 100°C. ijfmr.com Another process describes the reaction occurring at temperatures between 120°C and 180°C. patsnap.com
Molar Ratio : The molar ratio of maleic anhydride to 2-ethylhexanol is generally in the range of 1:2.1 to 1:3.5. evitachem.com A common industrial practice for a similar ester, dibutyl maleate, uses a ratio of 1:1.5 to 2.5. patsnap.com
Reaction Time : The reaction time can vary from approximately 2 to 4 hours. evitachem.com In one study, the synthesis of di-iso-octyl maleate was carried out for 3 hours. ijfmr.com For dibutyl maleate synthesis, the reaction time is controlled between 3 to 4 hours. patsnap.com
Interactive Data Table: Catalysts and Conditions for Dioctyl Maleate Synthesis
| Catalyst | Molar Ratio (Anhydride:Alcohol) | Temperature (°C) | Reaction Time (hours) | Yield (%) | Reference |
| p-Toluene Sulfonic Acid (PTSA) | 1:2 (based on moles of reactants) | 80-85 | 3 | 96.34 | ijfmr.com |
| Amberlyst-15 | 1:2 | Not Specified | 10 | High | researchgate.net |
| Ferric Sulfate | 1:3 | Reflux | 1 | 85.7 | guidechem.com |
| Alumina | 1:3 | Reflux | 1 | 8.1 | guidechem.com |
| Sulfuric Acid | Not Specified | Not Specified | Not Specified | Not Specified | justdial.comresearchgate.net |
| Tetrabutyl Titanate | Not Specified | Not Specified | Not Specified | Not Specified | researchgate.netresearchgate.net |
The primary byproduct of the esterification reaction is water. smolecule.com This water is typically removed from the reaction system to drive the equilibrium towards the formation of the ester product. patsnap.com Azeotropic distillation using a solvent like toluene (B28343) is a common method for water removal. evitachem.com In industrial processes for similar esters, a vacuum may be applied to accelerate the removal of water. patsnap.com
Side reactions can occur, particularly at higher temperatures, which may lead to the formation of colored impurities. ijfmr.com The formation of monoesters, such as mono(2-ethylhexyl) maleate, can also occur as an intermediate step in the reaction. researchgate.net The kinetics of the reaction can be complex, with the formation of the monoester and diester proceeding at different rates and potentially following different reaction orders depending on the catalyst used. researchgate.netresearchgate.net Controlling the reaction conditions, such as temperature and catalyst choice, is essential to minimize byproduct formation and maximize the yield of the desired dioctyl maleate. ijfmr.com
In the second stage of the synthesis, dioctyl maleate is sulfonated by reacting it with sodium bisulfite. chemicalbook.comatamanchemicals.comatamankimya.com This reaction introduces a sulfonate group to the molecule, resulting in the formation of sodium dioctyl sulfosuccinate. atamanchemicals.com
The sulfonation of dioctyl maleate occurs via the addition of the bisulfite anion (HSO₃⁻) across the carbon-carbon double bond of the maleate molecule. atamanchemicals.comatamankimya.com This is a nucleophilic addition reaction. wikipedia.org The reaction converts the unsaturated dioctyl maleate into the saturated sodium dioctyl sulfosuccinate. researchgate.net The general mechanism can be represented as: -CH=CH- + HSO₃⁻ → -CH(-SO₃⁻)-CH₂-. atamankimya.com
The efficiency of the sulfonation reaction is influenced by several parameters.
Temperature : The sulfonation reaction is typically carried out at elevated temperatures, for instance, between 80°C and 130°C. patsnap.com One specific example mentions heating the reaction mixture under reflux at 104°C. chemicalbook.com
pH : Maintaining the pH of the reaction medium within a specific range, such as 4.5 to 6.5, can be crucial to favor sulfonation over potential side reactions like hydrolysis. researchgate.net
Reactant Concentration and Addition : A molar excess of sodium bisulfite may be used to ensure the complete conversion of the dioctyl maleate. Gradual addition of the bisulfite can also be employed to maintain a constant concentration of the unreacted sulfonating agent in the reaction medium. researchgate.net
Solvents : The reaction is often carried out in an aqueous solution, sometimes with the addition of a co-solvent like ethanol (B145695) to prevent the product from gelling or solidifying upon cooling. chemicalbook.com
Initiators : In some cases, initiators like peroxides can be used to facilitate the reaction, potentially through a radical mechanism. researchgate.net
Interactive Data Table: Parameters for Sulfonation of Dioctyl Maleate
| Parameter | Value/Range | Purpose | Reference |
| Temperature | 80-130 °C | To accelerate the reaction | patsnap.com |
| Temperature | 104 °C (reflux) | To achieve reaction conditions | chemicalbook.com |
| pH | 4.5-6.5 | To favor sulfonation over hydrolysis | researchgate.net |
| Co-solvent | Ethanol | To prevent gelling of the product | chemicalbook.com |
Impurity Profiles and Purification Methodologies
The purity of sodium dioctyl sulfosuccinate is critical for its performance and is influenced by the synthesis process, which involves the esterification of maleic anhydride with 2-ethylhexanol, followed by sulfonation. Impurities can arise from unreacted starting materials, by-products of side reactions, and degradation. researchgate.net Commercial grades of dioctyl sulfosuccinate sodium salt typically have an active content of 70% to 85%, with the remainder composed of water, residual solvents, or other inert ingredients.
Common impurities found in docusate (B154912) sodium include residual solvents, substrates, and by-products from the manufacturing process. mdpi.com One notable impurity is bis(2-ethylhexyl)maleate, the precursor to the final product. fao.org The National Formulary has set limits for certain impurities, specifying that on an anhydrous basis, the water content should not exceed 2.0%, arsenic should be no more than 3 ppm, heavy metals at a maximum of 0.001%, and bis(2-ethylhexyl)maleate at or below 0.4%.
Several related compounds are also identified as impurities. These are often structurally similar molecules that are formed during the synthesis and can affect the quality and efficacy of the final product.
Interactive Table: Common Impurities in Sodium Dioctyl Sulfosuccinate
| Impurity Name | Chemical Name | Notes |
| Bis(2-ethylhexyl)maleate | Bis(2-ethylhexyl) maleate | Precursor from the esterification step. fao.org |
| Docusate Sodium Related Compound A | Sodium Salt | A known process-related impurity. |
| Docusate Sodium Related Compound B | Sodium Salt | An identified related substance. |
| Docusate Sodium Impurity D | Sodium 4-ethoxy-1-((2-ethylhexyl)oxy)-1,4-dioxobutane-2-sulfonate | An emollient stool softener itself. |
| Residual Solvents | e.g., Toluene, Methanol (B129727), Isopropanol (B130326) | Used during synthesis and purification. mdpi.com |
| Inorganic Salts | e.g., Sodium Sulfate | By-products from the sulfonation and neutralization steps. google.com |
Purification methodologies are employed to remove these impurities and achieve higher-purity sodium dioctyl sulfosuccinate. A common laboratory-scale method involves dissolving the crude product in methanol to precipitate and filter out inorganic salts. google.com Water is then added, and the solution is extracted with hexane. Azeotropic distillation with benzene (B151609) can be used to remove residual water. google.com Industrial processes focus on precipitation and filtration, where an organic solvent is added to the dehydrated crude product to dissolve it and precipitate excess sulfonating agents and inorganic salts. google.com The supernatant is then heated to remove the solvent, yielding a high-purity product. google.com
Derivatization Strategies and Analog Synthesis
Modification of Alkyl Chains and Their Structural Impact
The structure of sodium dioctyl sulfosuccinate can be systematically altered by modifying its alkyl chains to produce surfactants with different properties. The standard "dioctyl" form uses 2-ethylhexanol, but other alcohols can be substituted to change the length and branching of the hydrophobic tails. esteem-india.com These modifications have a significant impact on the resulting surfactant's behavior, such as its solubility, critical micelle concentration (CMC), and surface tension reduction capabilities. rsc.orgmst.dk
For example, a series of ethoxylated sodium monoalkyl sulfosuccinate (ESMASS) surfactants have been prepared by reacting alcohols like octyl, lauryl, or cetyl alcohol with sodium sulfosuccinate. researchgate.netresearchgate.net Research has shown that increasing the length of the alkyl chain can affect the rheological properties and the strength of hydrophobic associations in polymer systems. researchgate.net
Unsymmetrical sulfosuccinic diesters are another class of derivatives. These can be synthesized with two different alkyl chains, such as one methyl and one 2-ethylhexyl group, or by using chains with varying saturation or isotopic labeling. rsc.org These unsymmetrical structures are typically created through a three-step process involving the regiospecific sulfonation of a maleic monoester. rsc.org The structural changes, such as introducing double bonds into the alkyl chains, tend to increase the CMC compared to the standard saturated dioctyl structure. rsc.org
Interactive Table: Examples of Alkyl Chain Modifications in Sulfosuccinates
| Original Alcohol | Modified Alcohol/Chain | Resulting Compound Class | Structural Impact |
| 2-Ethylhexanol | Lauryl Alcohol | Sodium Lauryl Sulfosuccinate | Alters hydrophobicity and surface activity. researchgate.net |
| 2-Ethylhexanol | Cetyl Alcohol | Sodium Cetyl Sulfosuccinate | Increases chain length, affecting micellization. researchgate.net |
| 2-Ethylhexanol | Oleyl Alcohol | Sodium Oleyl Sulfosuccinate | Introduces unsaturation, derived from a renewable resource. ripublication.com |
| 2-Ethylhexanol | Dihexyl Alcohol | Dihexyl Sulfosuccinate Sodium Salt | Shorter alkyl chains influence interfacial tension properties. mdpi.com |
| 2-Ethylhexanol | Ethoxylated Alcohols | Alkyl PEG Sulfosuccinates | Increases water solubility and alters emulsifying properties. cir-safety.org |
Synthesis of Related Sulfosuccinate Salts
While the sodium salt is the most common form, other sulfosuccinate salts, such as calcium and potassium, are also synthesized for various applications. atamanchemicals.comgoogle.com The synthesis of these analogs generally follows a similar pathway to the sodium salt, with the final step involving neutralization with a different base or a salt metathesis reaction.
For instance, calcium dioctyl sulfosuccinate can be prepared by reacting the dioctyl ester of sulfosuccinic acid with calcium carbonate or calcium hydroxide (B78521). google.com An alternative method involves dissolving sodium dioctyl sulfosuccinate in a solvent like isopropanol and then introducing a calcium salt, such as calcium chloride, dissolved in methanol to precipitate the desired calcium docusate. newdrugapprovals.org Similarly, potassium dioctyl sulfosuccinate can be prepared by substituting a potassium source in the neutralization step. google.comtaylorandfrancis.com These different salts can exhibit varied properties; for example, calcium dioctyl sulfosuccinate is claimed to have even greater surface-active wetting properties than the sodium salt. google.com
Interactive Table: Synthesis of Related Sulfosuccinate Salts
| Cation | Compound Name | Synthesis Method | Reference |
| Calcium (Ca²⁺) | Calcium Dioctyl Sulfosuccinate | Neutralization of the free acid with calcium hydroxide or calcium carbonate. | google.com |
| Calcium (Ca²⁺) | Calcium Dioctyl Sulfosuccinate | Reaction of sodium dioctyl sulfosuccinate with calcium chloride in a solvent mixture. | newdrugapprovals.org |
| Potassium (K⁺) | Potassium Dioctyl Sulfosuccinate | Can be substituted for the sodium salt in various formulations. | google.comsigmaaldrich.com |
Green Chemistry Approaches in Sodium Dioctyl Sulfosuccinate Production
In recent years, there has been a growing emphasis on developing more environmentally friendly and sustainable methods for chemical production, including for sodium dioctyl sulfosuccinate. alibaba.com Traditional synthesis methods can involve toxic solvents like toluene and may suffer from low yields, making the process costly and generating waste. chemicalbook.com
Green chemistry initiatives focus on several key areas:
Use of Safer Solvents: Replacing hazardous solvents with more benign alternatives. Some modern processes aim to reduce environmental pollution by using aqueous solutions and sealing the sulfonation kettle. chemicalbook.com
Catalyst Innovation: Employing catalysts that are more efficient and easier to recover and reuse. One improved process utilizes an environment-friendly solid heteropoly acid as a catalyst, which achieves high conversion rates and can be reused multiple times. chemicalbook.com
Increased Efficiency and Yield: Optimizing reaction conditions to improve yield and reduce waste. This includes strategies like using the end product itself as a phase-transfer catalyst to prevent the introduction of new impurities.
Bio-based Feedstocks: There is a growing preference for bio-based docusate sodium, which aligns with the demand for environmentally friendly products. globalgrowthinsights.com The use of raw materials from natural renewable resources, such as oleyl alcohol, is being explored to create "ecofriendly" synthesis routes. ripublication.com
These approaches not only reduce the environmental impact of production but can also lead to higher purity products and more efficient, cost-effective manufacturing processes. google.comglobalgrowthinsights.com
Aggregation Phenomena and Supramolecular Architectures of Sodium Dioctyl Sulfosuccinate
Critical Micelle Concentration (CMC) Studies
The critical micelle concentration (CMC) is a fundamental parameter that defines the concentration at which surfactant monomers begin to aggregate into larger structures like micelles. For sodium dioctyl sulfosuccinate (B1259242), this value is highly dependent on the surrounding medium.
Determination of CMC in Aqueous and Non-Aqueous Media
The CMC of sodium dioctyl sulfosuccinate (AOT) is typically low in aqueous solutions, often cited to be in the range of 0.2 to 0.6 mM, which underscores its efficiency as a surfactant at low concentrations. atamanchemicals.com In non-aqueous, nonpolar solvents such as hydrocarbons, AOT also exhibits a clear transition from monomers to aggregates, indicating the existence of a critical micelle concentration in these media as well. acs.orgmdpi.com For instance, studies in cyclohexane (B81311) have demonstrated a distinct monomer-to-aggregate transition. acs.org The CMC can be determined using various experimental techniques, including surface tension measurements, fluorescence spectroscopy, and conductivity measurements. nih.govissstindian.orgacs.org
In deep eutectic solvents (DESs), which are mixtures of hydrogen bond donors and acceptors, the CMC of AOT is notably higher than in water. For example, in Reline (a mixture of choline (B1196258) chloride and urea) and Ethaline (a mixture of choline chloride and ethylene (B1197577) glycol), the CMC values were found to be 10.06 mM and 15.52 mM, respectively. acs.org Interestingly, in mixtures of these DESs with water, the CMC decreases as the water content increases. acs.org
Below is an interactive table summarizing the CMC of Sodium Dioctyl Sulfosuccinate in various media.
| Solvent/Medium | CMC (mM) | Method of Determination |
| Aqueous Solution | 0.2 - 0.6 | Not Specified |
| Reline (DES) | 10.06 | Surface Tension, Fluorescence, Conductivity |
| Ethaline (DES) | 15.52 | Surface Tension, Fluorescence, Conductivity |
| Cyclohexane | Varies | Small-Angle Neutron Scattering (SANS) |
Factors Influencing CMC: Counterion Effects and Solvent Polarity
The CMC of sodium dioctyl sulfosuccinate is significantly influenced by both the nature of the counterions present in the solution and the polarity of the solvent.
Counterion Effects: The type of counterion can have a profound effect on the CMC. In aqueous solutions, the addition of salts containing different counterions can either decrease or increase the CMC. For instance, in the presence of tetraalkylammonium bromides (TAAB), the CMC of AOT was found to decrease in the order: tetrabutylammonium (B224687) bromide (TBAB) < tetrapropylammonium (B79313) bromide (TPAB) < tetraethylammonium (B1195904) bromide (TEAB) < ammonium (B1175870) chloride (NH4Cl) < sodium chloride (NaCl). rsc.orgrsc.orgresearchgate.net This indicates that larger, more hydrophobic counterions promote micellization more effectively, leading to a lower CMC. rsc.orgrsc.orgresearchgate.net The presence of mixed counterions, such as sodium and tetraalkylammonium ions, can lead to a synergistic effect, further lowering the CMC. rsc.orgrsc.orgresearchgate.net
Solvent Polarity: The polarity of the solvent plays a crucial role in the aggregation behavior of AOT. rsc.org Generally, as the polarity of the solvent decreases, the tendency for AOT to form reverse micelles increases. rsc.org In aqueous mixtures with organic solvents like ethylene glycol, the CMC of AOT generally increases with a higher percentage of the organic solvent, which is attributed to the decreased solvophobicity of the medium. nih.govacs.orgacs.org This trend highlights that a more polar environment, like water, promotes the formation of regular micelles at lower surfactant concentrations. Conversely, in nonpolar solvents, the solvophobic effect drives the formation of inverse micelles. acs.orgmdpi.com Modeling studies have shown that in hydrophobic solvents like dodecane, AOT forms small reverse micellar aggregates. rsc.org
Hydrogen Bonding Interactions with Solvents and Aggregation Impact
Hydrogen bonding between sodium dioctyl sulfosuccinate and solvent molecules can significantly impact its aggregation behavior. In mixtures of water and ethylene glycol (EG), particularly at EG concentrations of 50% or higher, hydrogen bonding occurs between the sulfonate group of AOT and the EG molecules. nih.gov This interaction is supported by both UV spectral studies and density functional theory calculations, which predict the formation of a stable AOT-EG-H₂O trimer complex. nih.gov
This hydrogen bonding can lead to a unique phenomenon: a break in the surface tension isotherm in the premicellar region, resulting in a bisigmoidal shape. nih.gov The presence of an electrolyte like sodium chloride can disrupt these hydrogen bonds. nih.govacs.org The interaction between AOT and EG is also observed in reverse micellar systems in nonpolar solvents like heptane (B126788) and isooctane (B107328), where EG-AOT and EG-H₂O-AOT interactions are reported to be stronger than water-AOT interactions. acs.org The ability of the solvent to form hydrogen bonds, therefore, directly influences the aggregation process and the resulting supramolecular structures. acs.org
Micellar and Vesicular Assembly Mechanisms
Beyond the formation of simple micelles, sodium dioctyl sulfosuccinate can assemble into more complex structures like vesicles, with the specific architecture being highly dependent on the solvent environment and the presence of additives.
Formation of Spherical Inverse Micelles in Nonpolar Solvents
In nonpolar solvents such as hydrocarbons, sodium dioctyl sulfosuccinate self-assembles to form inverse micelles. rsc.org In these structures, the polar headgroups of the AOT molecules are sequestered in the core, while the hydrophobic tails extend outwards into the nonpolar solvent. mdpi.com Small-angle neutron scattering (SANS) and small-angle X-ray scattering (SAXS) studies have confirmed the formation of spherical inverse micelles in solvents like cyclohexane. acs.orgresearchgate.net
The size of these inverse micelles can be influenced by the presence of small amounts of water, which can become entrapped in the polar core. rsc.org In "dry" hydrocarbon solvents, AOT tends to form monodisperse, slightly aspherical aggregates with aggregation numbers typically ranging from 20 to 30 molecules. rsc.org The formation of these inverse micelles is a sharp transition at the CMC; below this concentration, aggregates are generally not detected. acs.orgmdpi.com These inverse micellar systems are of significant interest for their ability to create nanoscale reactors and for applications in nanoparticle synthesis. rsc.orgnsf.gov
Micelle-to-Vesicle Transition in Aqueous Solutions
Under certain conditions, the aggregates of sodium dioctyl sulfosuccinate in aqueous solutions can undergo a transition from micelles to vesicles. rsc.orgrsc.org Vesicles are spherical or ellipsoidal structures composed of one or more bilayers enclosing an aqueous core. mdpi.com This transition can be induced by the presence of specific counterions, such as tetraalkylammonium ions. rsc.orgrsc.org
Studies have shown that the interaction between AOT and tetraalkylammonium ions leads to a change in the shape of the surfactant aggregates. rsc.orgrsc.org This is believed to be caused by the dehydration of the surfactant headgroup and the counterion upon their interaction. rsc.orgrsc.org The nature and concentration of the added salt determine the final aggregate shape. For example, in the presence of tetrapropylammonium bromide (TPAB) or tetrabutylammonium bromide (TBAB), AOT forms vesicles. rsc.org This transition from micelles to vesicles highlights the tunability of the supramolecular structures formed by AOT through the careful selection of solution components.
Role of Tetraalkylammonium Ions in Inducing Transitions
The presence of tetraalkylammonium ions in aqueous solutions of sodium dioctyl sulfosuccinate can induce a transition from micelles to vesicles. rsc.org This transition is influenced by the synergistic interaction between the sodium and tetraalkylammonium counterions, which lowers the critical micelle concentration (cmc). rsc.orgrsc.org The extent of this synergism and the reduction in cmc increases with the length of the alkyl chain of the tetraalkylammonium ion, following the order: tetrabutylammonium bromide (TBAB) > tetrapropylammonium bromide (TPAB) > tetraethylammonium bromide (TEAB). rsc.orgrsc.org For instance, the addition of just 5 mM of TBAB can decrease the cmc of AOT to 0.17 mM, a significant reduction from its normal value of 2.6 mM. rsc.org
Studies using techniques such as small-angle neutron scattering (SANS) and dynamic light scattering (DLS) have confirmed a change in the shape of the surfactant aggregates in the presence of these salts. rsc.org This transformation is attributed to the dehydration of the surfactant head group and the counterion during their interaction. rsc.org The binding of the larger tetraalkylammonium cations to the AOT headgroups is believed to reduce the effective headgroup area, favoring the formation of vesicles over micelles. rsc.orgnih.gov
Table 1: Critical Micelle Concentration (cmc) of AOT in the Presence of Various Salts
| Salt Added to AOT Solution | Resulting cmc (mM) |
|---|---|
| None | 2.6 rsc.org |
| NaCl | Higher than with TAABs rsc.org |
| NH₄Cl | Higher than with TAABs rsc.org |
| TEAB | Lower than NH₄Cl and NaCl rsc.org |
| TPAB | Lower than TEAB rsc.org |
| TBAB | 0.17 (at 5 mM TBAB) rsc.org |
Data sourced from references rsc.orgrsc.org.
Dehydration of Head Groups and Counterion Interactions
The interaction between the sulfosuccinate headgroup of AOT and counterions, particularly in the presence of salts, plays a crucial role in the morphology of the resulting aggregates. The dehydration of both the surfactant headgroup and the interacting counterions is a key factor in inducing shape transitions, such as the micelle-to-vesicle transition. rsc.org
When salts are introduced into an AOT solution, the added cations can form neutral, polar ion-pairs with the anionic RSO3- headgroups. nih.govrsc.org This ion-pairing reduces the demand for hydration around the headgroup, leading to the release of water molecules into the bulk aqueous phase. nih.govrsc.org The extent of this ion-pairing and subsequent dehydration increases with the size, charge, and hydrophobicity of the cation. nih.gov This process allows for tighter packing of the surfactant molecules at the interface, which can drive the transition from spherical micelles to larger, more complex structures like vesicles. nih.govrsc.org
Raman and IR spectroscopic studies on a series of sodium dialkyl sulfosuccinates have shown that the spectral features of the C=O and SO3- stretching modes are direct indicators of the interaction between the polar headgroup and the Na+ counterion, and are highly dependent on the hydration environment. lookchem.com Specifically, a strong interaction between the β C=O group and the Na+ ion is observed in the solid monohydrate state, which is weakened by increased hydration. lookchem.com
Lamellar Assembly in Aqueous Systems
In aqueous systems, particularly at higher concentrations, sodium dioctyl sulfosuccinate is known to form a lamellar phase (Lα). tandfonline.comresearchgate.netcam.ac.uk This phase consists of stacked bilayers of AOT molecules separated by layers of water. acs.org The formation of this lamellar structure is attributed to the surfactant packing parameter (p), which for AOT in water is approximately 1, favoring the formation of bilayers. tandfonline.com The phase diagram of the AOT-water binary system shows a broad lamellar region, which can also coexist with other phases like micellar solutions (L1), cubic phases, and inverse hexagonal phases (HII) depending on concentration and temperature. researchgate.netcam.ac.uk
The structure of these lamellar phases has been characterized using techniques like small-angle X-ray scattering (SAXS) and atomic force microscopy (AFM). acs.orgaip.org SAXS measurements have determined the lamellar interlayer spacing, which for one AOT/water system was found to be 40.4 ± 0.3 Å. aip.org The addition of polymers like polyethylene (B3416737) oxide (PEO) into the aqueous domains of the lamellar phase has been studied, showing that the polymer can be solubilized without significantly altering the width of the aqueous domain. acs.org
Internally Structured Aggregates in Intermediate Polarity Solvents
In solvents of intermediate polarity, sodium dioctyl sulfosuccinate can form large, internally structured aggregates. rsc.orgresearchgate.netrsc.org Modeling studies have shown that in these environments, the surfactant headgroups tend to cluster within the aggregate, which is surrounded by a continuous phase formed by the hydrocarbon tails. rsc.orgresearchgate.netrsc.org The partitioning of the headgroups between the aggregate surface and these internal clusters is primarily dependent on the polarity of the solvent. rsc.orgresearchgate.net
Furthermore, in nonpolar organic solvents like isooctane or cyclohexane, AOT is well-known for forming reverse micelles. umd.edunist.govingentaconnect.com These spherical aggregates can be transformed into more complex structures, such as organogels, by the addition of certain molecules. For example, trace amounts of the bile salt sodium deoxycholate (SDC) can induce the formation of a transparent organogel from a dilute AOT micellar solution. umd.edu It is proposed that SDC forms hydrogen bonds with the AOT headgroups, causing some of the spherical micelles to transform into long, semiflexible filaments that entangle to form a network. umd.edu Similarly, the addition of certain dihydroxynaphthalenes or p-chlorophenol to AOT reverse micelles in isooctane can also lead to the formation of organogels. nist.govacs.org
Colloidal Stability and Self-Assembly Dynamics
The stability of AOT aggregates and the movement of individual surfactant molecules within them are critical aspects of their behavior, influenced by factors such as ionic strength and the surrounding environment.
Influence of Ionic Strength on Aggregate Stability
The ionic strength of the surrounding medium has a significant impact on the stability of colloidal systems, including those formed by AOT. In general, for colloidal particles, a high zeta potential (typically above ±30 mV) indicates strong electrostatic repulsion between particles, which prevents aggregation and leads to greater colloidal stability. researchgate.net Conversely, a zeta potential near zero suggests instability. researchgate.net
In nonpolar solvents containing AOT, the ionic strength is dominated by the presence of charged reverse micelles. yale.edu The concentration of AOT affects both the screening length and the effective surface potential of dispersed particles. acs.org Increasing the ionic strength by adding salts can either stabilize or destabilize monoclonal antibody formulations, depending on whether the electrostatic interactions are repulsive or attractive. nih.gov For AOT systems, increasing the ionic strength through the addition of salt generally leads to an increase in the interaction between charged head groups. researchgate.net This can cause a shift in the equilibrium of the system, for instance, from a stable microemulsion to a turbid system, as the increased ionic strength favors different structures. najah.edu In some cases, increasing the ionic strength by adding salts like NaCl can enhance the colloidal stability of certain formulations. nih.gov
Dynamics of Surfactant Molecules within Aggregates
The self-assembly of AOT into aggregates is a dynamic process involving the association and dissociation of individual surfactant molecules and the fusion and fission of clusters. nih.gov Molecular dynamics simulations have provided insights into these processes. For instance, in the formation of reverse micelles, rapid assembly of smaller aggregates occurs within nanoseconds. bu.edu The diffusion coefficient for a monomeric AOT molecule in isooctane has been measured to be 0.37 nm²/ns. bu.edu
Within lamellar phases, the dynamics of the organic regions have been investigated using two-dimensional infrared spectroscopy. nih.gov These studies reveal that the structural evolution of the system, or spectral diffusion, occurs on timescales of approximately 12.5 ps and 150 ps in the lamellar phase. nih.gov In lamellar systems of AOT and water, individual AOT molecules have been observed to translocate from one leaflet of the bilayer to the other, with an average transit time of 2-17 ns. researchgate.net This dynamic exchange of surfactant molecules is a key feature of the fluidity and stability of these self-assembled structures.
Table 2: Dynamic Properties of AOT Molecules
| Property | System | Value | Reference |
|---|---|---|---|
| Monomer Diffusion Coefficient | AOT in isooctane | 0.37 nm²/ns | bu.edu |
| Spectral Diffusion (fast component) | Lamellar phase | ~12.5 ps | nih.gov |
| Spectral Diffusion (slow component) | Lamellar phase | ~150 ps | nih.gov |
| Inter-leaflet Translocation Time | Lamellar phase in water | 2-17 ns | researchgate.net |
Data sourced from references researchgate.netbu.edunih.gov.
Interfacial Science and Surface Activity of Sodium Dioctyl Sulfosuccinate
Interfacial Tension Reduction Mechanisms
Sodium dioctyl sulfosuccinate (B1259242) is highly effective at reducing the surface tension at air-liquid interfaces and the interfacial tension between two immiscible liquids, such as oil and water. patsnap.com This capacity is rooted in its amphiphilic molecular structure, which possesses both a hydrophilic (water-attracting) head group and hydrophobic (water-repelling) tails. patsnap.comresearcher.life The primary mechanisms involve the migration and orientation of its molecules at these interfaces.
Adsorption at Air-Liquid and Liquid-Liquid Interfaces
The defining feature of sodium dioctyl sulfosuccinate is its amphiphilic nature, stemming from its chemical structure which includes two hydrophobic octyl tails and a hydrophilic sodium sulfonate head. patsnap.comrsc.org This dual characteristic drives the surfactant molecules to accumulate at interfaces, a process known as adsorption. When introduced into water, DOSS molecules spontaneously migrate to the surface (the air-liquid interface). To achieve a lower energy state, they arrange themselves with their hydrophilic sulfonate heads remaining in the aqueous phase and their hydrophobic octyl tails pointing outwards into the air. rsc.orgwikipedia.org
Similarly, at a liquid-liquid interface, such as that between oil and water, the DOSS molecules orient themselves with their hydrophobic tails penetrating the oil phase and their hydrophilic heads staying in the water phase. patsnap.com This adsorption forms a molecular film, or monolayer, at the interface. This film disrupts the cohesive energy between the molecules of the bulk liquid (e.g., the hydrogen bonding network in water), which is the fundamental cause of surface tension. The presence of the surfactant layer effectively weakens these intermolecular forces, leading to a significant reduction in interfacial tension. qu.edu.qa The dynamics of this adsorption are crucial in processes requiring rapid stabilization of newly formed interfaces, such as in emulsification or foaming. wikipedia.org
Relationship between CMC and Interfacial Tension Reduction
As the concentration of sodium dioctyl sulfosuccinate in a solution increases, adsorption at the interface becomes more pronounced, leading to a progressive decrease in surface tension. This continues until the interface becomes saturated with surfactant molecules. At this point, any further addition of DOSS results in the formation of spherical aggregates called micelles within the bulk of the liquid. patsnap.comwikipedia.org The concentration at which this phenomenon begins is known as the Critical Micelle Concentration (CMC). chemicalbook.com
Beyond the CMC, the surface tension of the solution remains relatively constant at its minimum value because the interface is fully packed, and excess surfactant molecules self-assemble into micelles. researchgate.net The CMC is therefore a critical indicator of a surfactant's efficiency; a lower CMC value means less surfactant is needed to achieve the maximum reduction in surface tension. chemicalbook.com For DOSS, the CMC is typically low, signifying its high efficiency. chemicalbook.com
Table 1: Critical Micelle Concentration (CMC) and Surface Tension of Sodium Dioctyl Sulfosuccinate (DOSS)
This table presents typical values for the CMC and the corresponding surface tension of DOSS solutions, illustrating the point of maximum interfacial activity.
| Parameter | Reported Value | Reference |
|---|---|---|
| Typical CMC Range | 0.2 to 0.6 mM | chemicalbook.com |
| Measured CMC | 1200 mg L-1 | nih.gov |
| Surface Tension at 0.1% Concentration | ~25-30 dyn/cm | chemicalbook.com |
| Effect of Temperature on CMC | CMC value decreases as temperature increases | researchgate.net |
Synergistic Effects in Mixed Surfactant Systems
When sodium dioctyl sulfosuccinate is combined with other types of surfactants, the resulting mixture can exhibit performance benefits that exceed the sum of its parts—a phenomenon known as synergism. acs.org These synergistic interactions often lead to a greater reduction in interfacial tension and a lower mixed-CMC than would be expected from an ideal mixture. researchgate.net
Table 2: Synergism in DOSS-Based Mixed Surfactant Systems
This table summarizes research findings on the synergistic interactions observed when DOSS (AOT) is mixed with other surfactants.
| Mixed System Components | Observed Effect | Underlying Mechanism | Reference |
|---|---|---|---|
| Anionic (DOSS/AOT) + Zwitterionic (e.g., DPS, TPS) | Synergistic interactions that increase with the hydrocarbon chain length of the zwitterionic surfactant. | Favorable interactions (e.g., electrostatic) lead to non-ideal, more efficient mixing and packing at the interface. | researchgate.net |
| Anionic + Nonionic Surfactants | Negative deviation from ideal behavior (synergism) due to electrostatic reasons and differences in headgroup size. | Entropic free energy contributions related to surfactant headgroups are a primary driver of synergism. | acs.org |
Wetting Phenomena
Wetting is the process by which a liquid spreads over a solid surface. Sodium dioctyl sulfosuccinate is an exceptionally powerful wetting agent, a property directly linked to its ability to drastically reduce interfacial tensions. atamanchemicals.comsanyo-chemical-solutions.com
Impact on Wettability of Hydrophobic Surfaces
Hydrophobic surfaces, such as certain polymers, waxes, or powders, naturally repel water, causing it to bead up rather than spread. DOSS is particularly effective at promoting the wetting of these materials. atamanchemicals.com The mechanism involves the adsorption of DOSS molecules onto the hydrophobic solid surface. The hydrophobic octyl tails of the surfactant are attracted to the non-polar surface, while the hydrophilic sulfonate heads orient themselves towards the aqueous phase.
This adsorption effectively modifies the surface chemistry, creating a new surface that is significantly more hydrophilic. By lowering the solid-liquid interfacial tension, DOSS reduces the energy barrier for the liquid to come into contact with the solid, enabling the water to spread out and wet the surface efficiently. atamanchemicals.com
Contact Angle Analysis in Three-Phase Systems
The degree of wetting is quantified by measuring the contact angle at the three-phase contact line, where the solid, liquid, and vapor (or a second immiscible liquid) meet. mdpi.com A lower contact angle signifies better wetting; an angle of 0° represents complete wetting.
In a system containing a solid surface, water, and air, the addition of DOSS causes a significant reduction in the contact angle. This reduction is a direct consequence of the surfactant lowering both the solid-liquid and liquid-vapor interfacial tensions. researchgate.netmdpi.com Studies on related surfactant systems show that as surfactant concentration increases, molecules adsorb at both the air/liquid and solid/liquid interfaces, which simultaneously lowers the respective interfacial tensions and enhances the spreading of the droplet. mdpi.com In more complex systems, such as oil-water-solid, the presence of DOSS can alter the wettability of the solid surface from oil-wetting to water-wetting (or vice versa) by modifying the interfacial energies. researchgate.net
Table 3: Effect of Surfactant Adsorption on Contact Angle
This table provides an illustrative overview of how surfactants like DOSS influence wetting by analyzing their effect on contact angle in a three-phase system.
| Condition | Phenomenon | Result | Reference |
|---|---|---|---|
| Surfactant-free system (e.g., water on a hydrophobic solid) | High solid-liquid and liquid-vapor interfacial tensions. | High contact angle; poor wetting. | researchgate.net |
| Addition of DOSS below CMC | Adsorption of DOSS at the solid-liquid and liquid-vapor interfaces. | Reduction in both interfacial tensions, leading to a lower contact angle. | mdpi.com |
| Droplet containing surfactant on a leaf | Surfactant allows the droplet to overcome the waxy, hydrophobic surface. | Faster drying due to a greater spread area on the leaf surface. | nih.gov |
| Surfactant-oil-water system on a solid surface | DOSS adsorption alters the balance of interfacial tensions at the three-phase contact line. | Can induce wettability inversion (e.g., from oil-wet to water-wet). | researchgate.net |
Emulsification and Demulsification Mechanisms
Sodium dioctyl sulfosuccinate (DOSS) is a versatile anionic surfactant that exhibits significant activity at the interface between oil and water. Its molecular structure, featuring a hydrophilic sulfonate head and two hydrophobic octyl tails, allows it to manipulate the stability of emulsions, acting as both an emulsifying agent and a demulsifier depending on the system conditions.
Emulsifiers are surface-active agents that stabilize emulsions by adsorbing at the oil-water interface, reducing the interfacial tension and creating a protective barrier around the dispersed droplets that prevents them from coalescing. mdpi.comencyclopedia.pub The effectiveness of a surfactant as an emulsifier is related to its ability to lower the free energy of the system by reducing the large interfacial area of the dispersed phase.
Theoretically, the stabilization of an emulsion by a surfactant like sodium dioctyl sulfosuccinate involves several mechanisms:
Reduction of Interfacial Tension: DOSS molecules migrate to the oil-water interface, orienting themselves with their hydrophilic heads in the water phase and their hydrophobic tails in the oil phase. This adsorption significantly lowers the interfacial tension, which is the energy required to create a new interface, thereby facilitating the formation of smaller droplets and a more stable emulsion. mdpi.comencyclopedia.pub
Formation of a Protective Film: The adsorbed surfactant molecules form a film around the dispersed droplets. For oil-in-water (O/W) emulsions, this film presents a charged surface due to the anionic sulfonate groups, leading to electrostatic repulsion between the droplets. This repulsion prevents the droplets from approaching each other closely enough to coalesce.
Steric Hindrance: While more characteristic of polymeric surfactants, the bulky, branched double-chain structure of DOSS can also provide a degree of steric hindrance, creating a physical barrier that further contributes to droplet separation and stability. nih.gov
Experimentally, the ability of DOSS to stabilize emulsions is well-documented. It is particularly effective in forming water-in-oil (W/O) microemulsions due to its hydrophobic nature, as indicated by its positive coalescence concentration (Cc) value of 2.6. mdpi.com Studies on DOSS reverse micelles, which are precursors to W/O microemulsions, have utilized techniques like Fourier-transform infrared spectroscopy (FTIR) to analyze the states of interfacial water, confirming the strong interaction of DOSS at the boundary layer. mdpi.comencyclopedia.pub The concentration of DOSS is a critical factor; as its concentration increases towards the critical micelle concentration (CMC), the interface becomes saturated, leading to maximum stabilization effects. sci-hub.senih.gov
Contrary to its role as an emulsifier, sodium dioctyl sulfosuccinate has also been proven to be an effective demulsifier, particularly for breaking stable crude oil-in-water (O/W) emulsions. acs.orgacs.org Demulsification is the process of destabilizing an emulsion to separate it into its constituent oil and water phases. The primary mechanism involves the demulsifier displacing the naturally occurring emulsifying agents (like asphaltenes and resins in crude oil) from the oil-water interface. mdpi.com
Research shows that DOSS can efficiently break stable crude O/W emulsions, achieving high demulsification efficiency in a short time. acs.orgnih.gov The process involves adding DOSS to the emulsion and mixing, which allows the surfactant molecules to reach the oil-water interface. researchgate.net There, they disrupt the stabilizing film, promoting the coalescence of the small, dispersed oil droplets into larger ones that can then be separated by gravity. researchgate.net
The demulsification performance of sodium dioctyl sulfosuccinate is strongly linked to its high adsorption capacity at the oil-water interface and its unique double-chain molecular structure. acs.orgnih.gov
Interfacial Adsorption: As an anionic surfactant, DOSS possesses high surface activity, enabling it to efficiently migrate to the oil-water interface and displace the existing emulsifiers. acs.org This action breaks the rigid interfacial film that prevents oil droplets from merging. nih.gov
Double-Chain Structure: The presence of two hydrophobic octyl chains is a key feature that enhances its demulsification capability. acs.org Unlike single-chain anionic surfactants such as sodium dodecyl sulfate (B86663) (SDS), which can be less effective, the double-chain structure of DOSS is believed to prevent the impeding of interfacial adsorption. acs.orgnih.gov This structure allows for a more homogeneous distribution of the DOSS molecules within the emulsion and a more effective disruption of the interfacial film. acs.org Furthermore, its relatively low molecular weight facilitates rapid diffusion and distribution throughout the emulsion, contributing to a high demulsification speed. acs.orgnih.gov
The efficiency of sodium dioctyl sulfosuccinate as a demulsifier is highly dependent on its concentration in the emulsion. acs.org Generally, increasing the surfactant concentration enhances demulsification efficiency up to a certain point, often corresponding to its critical micelle concentration (CMC). mdpi.com
Studies on crude oil-in-water emulsions have demonstrated this relationship clearly. Research shows that increasing the DOSS concentration up to its CMC of 900 mg/L resulted in a demulsification efficiency of 99% within a 15-minute shaking time for oil concentrations ranging from 500 to 3000 mg/L. acs.orgnih.gov This high efficiency indicates that at this optimal concentration, the surfactant molecules are most effective at the interface before they begin to self-assemble into micelles in the bulk solution. At concentrations above the CMC, the efficiency may plateau or even decrease as excess surfactant molecules form micelles that can re-stabilize the oil droplets.
The table below summarizes research findings on the effect of DOSS concentration on the demulsification of stable crude oil-in-water emulsions. acs.orgnih.gov
| DOSS Concentration (mg/L) | Oil Concentration Range (mg/L) | Shaking Time (minutes) | Demulsification Efficiency (%) |
| Increasing to 900 (CMC) | 500 - 3000 | 15 | 99% |
These results highlight that DOSS can act as a highly efficient demulsifier for stable O/W emulsions under optimized concentration conditions. acs.org
Computational and Theoretical Studies of Sodium Dioctyl Sulfosuccinate
Molecular Dynamics (MD) Simulations
Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules. By solving the equations of motion for a system of particles, MD simulations can predict the evolution of the system over time, offering a detailed view of molecular interactions, conformational changes, and aggregate formation. Atomistic MD simulations have been employed to investigate the self-assembly of AOT in aqueous solutions, revealing that the process occurs through the stepwise association and dissociation of individual surfactant molecules, as well as the fusion and fission of AOT clusters. acs.org
MD simulations have been crucial in examining the adsorption and structure of Sodium Dioctyl Sulfosuccinate (B1259242) on various hydrated surfaces. These studies reveal how the anionic surfactant interacts with both negatively charged surfaces like mica and metallic surfaces like gold.
On hydrated mica, a negatively charged surface, simulations confirmed findings from neutron reflectivity experiments, showing that the anionic AOT surfactant binds to the surface via adsorbed cations that act as bridges. researchgate.net In the case of gold (Au(111)) surfaces, MD simulations were used to study the properties of adsorbed AOT bilayers. researchgate.net These simulations showed that the adsorbed layer is significantly more rigid than the outer layers, which experience considerable lateral and vertical fluctuations. researchgate.net
The concentration of the surfactant (surface loading) and the type of cations present in the solution significantly influence the structure of the adsorbed AOT layer on mica. researchgate.net At low surface loading, AOT molecules tend to form cylindrical micelles on the mica surface. researchgate.net As the surface loading increases, these micelles transition into adsorbed bilayers. researchgate.netresearchgate.net
The presence of cations is critical for the adsorption of the anionic AOT onto the negatively charged mica. The mechanism of this interaction depends on the cation type. Weakly hydrating monovalent cations, such as K+, facilitate binding through direct "cation bridging," where the cation is shared between the surfactant's sulfate (B86663) headgroup and the mica surface. researchgate.net In contrast, strongly hydrating divalent cations, like Ca2+, interact with the sulfate groups through "water bridges," where water molecules mediate the connection. researchgate.net The driving force for structural transitions, such as the transformation of adsorbed micelles into bilayers upon heating, is an increase in the number of sulfate headgroups interacting directly with these adsorbed cations. researchgate.net
MD simulations have provided detailed structural information about the aggregates formed on hydrated mica. At low loading, the simulations show the formation of cylindrical micelles with a diameter of approximately 2 nm, a finding that was later confirmed experimentally using cryogenic electron microscopy. researchgate.net These adsorbed micelles were found to be slightly thicker (2.2–3.0 nm) than the adsorbed bilayers that form at higher AOT loading, which have a thickness of 2.0–2.4 nm. researchgate.net Upon heating a low-loading system from 300 K to 350 K, the simulations revealed that the adsorbed micelles reorganize into a more planar, bilayer-like configuration. researchgate.net On gold surfaces, stable AOT bilayers are also observed. researchgate.net
| Surface | AOT Loading | Cation Type | Observed Structure | Structure Dimensions | Source |
|---|---|---|---|---|---|
| Hydrated Mica | Low | Monovalent (K+) & Divalent (Ca2+) | Adsorbed Cylindrical Micelles | ~2.0 nm diameter; 2.2–3.0 nm thickness | researchgate.net |
| Hydrated Mica | High | Monovalent (K+) & Divalent (Ca2+) | Adsorbed Bilayers | 2.0–2.4 nm thickness | researchgate.net |
| Gold (Au(111)) | Not Specified | Not Specified | Adsorbed Bilayers | Not Specified | researchgate.net |
The self-assembly behavior of Sodium Dioctyl Sulfosuccinate is highly dependent on the nature of the solvent, particularly its polarity or hydrophilicity. This has been explored using dissipative particle dynamics (DPD), a coarse-grained simulation technique parameterized with data from atomistic MD simulations. rsc.orgresearchgate.net
The simulations predict that in hydrophobic (apolar) solvents such as dodecane, AOT forms small, reverse micellar aggregates with an aggregation number of approximately 8. rsc.orgresearchgate.net Conversely, in a highly hydrophilic solvent like water, the simulations show that AOT undergoes lamellar assembly, forming bilayer structures. rsc.orgresearchgate.net This is consistent with experimental observations and other MD studies which found that at high concentrations (e.g., 20 wt%) in water, AOT self-assembles into bilayers. acs.org
Interestingly, in solvents of intermediate polarity, the models predict the formation of large, internally structured aggregates where the surfactant headgroups cluster together within the aggregate, enveloped by a continuous phase of their hydrocarbon tails. rsc.org The partitioning of the headgroups between the aggregate's surface and its interior is primarily controlled by the solvent's polarity. rsc.org
| Solvent Type | Solvent Polarity | Resulting AOT Aggregate Structure | Source |
|---|---|---|---|
| Dodecane | Hydrophobic (Apolar) | Small Reverse Micelles (Nagg ~ 8) | rsc.orgresearchgate.net |
| Intermediate Polarity Solvent | Intermediate | Large, internally structured aggregates | rsc.org |
| Water | Hydrophilic (Polar) | Lamellar Assembly / Bilayers | acs.orgrsc.orgresearchgate.net |
Within the lamellar or bilayer structures formed by AOT in water, individual surfactant molecules are not static. They can move from one leaflet of the bilayer to the other, a process known as "flip-flop" or interlayer translocation. Long-timescale MD simulations (up to 5000 ns) have been conducted on AOT/water lamellar systems to understand this dynamic behavior. researchgate.netsci.am
These simulations tracked the translocation of numerous AOT molecules between the upper and lower leaflets of the bilayer. researchgate.netsci.am The average time for a single AOT molecule to complete a flip-flop event was found to be between approximately 2 and 17 nanoseconds. researchgate.netsci.am The simulations also allowed for the calculation of the energy barriers associated with this process. The potential energy barrier, calculated from the sum of Lennard-Jones and electrostatic energies, was estimated to be around 100–120 kJ/mol. researchgate.netsci.am The free energy barrier for the translocation was calculated to be about 90 kJ/mol. researchgate.netsci.am The proposed mechanism for this transbilayer movement is described as "pore-mediated," suggesting that the flip-flop events are accompanied by the formation of transient water pores or defects in the bilayer. researchgate.netsci.am
| Parameter | Value | Source |
|---|---|---|
| Average Interlayer Translocation (Flip-Flop) Time | ~2–17 ns | researchgate.netsci.am |
| Potential Energy Barrier for Translocation | ~100–120 kJ/mol | researchgate.netsci.am |
| Free Energy Barrier for Translocation | ~90 kJ/mol | researchgate.netsci.am |
MD simulations are used to calculate transport properties, such as the self-diffusion coefficient, which quantifies the translational mobility of molecules. This is typically done by calculating the mean square displacement (MSD) of the molecules over time. nih.gov
For AOT, simulations have shown that the local environment drastically affects its diffusive motion. In simulations of AOT bilayers adsorbed on a gold (Au(111)) surface, the diffusion rate of AOT molecules within the adsorbed layer was substantially lower than in other layers. researchgate.net The self-diffusion coefficient in this rigid, adsorbed layer was estimated to be on the order of 10⁻¹⁰ cm²/s. researchgate.net This low rate of diffusion is indicative of the reduced mobility and more ordered local structure of the surfactant molecules directly interacting with the gold surface. researchgate.net Other studies have also successfully used MD simulations to obtain self-diffusion coefficients for AOT in different environments, such as within hydrogels, validating the results with experimental techniques like small-angle X-ray scattering. sandia.govresearchgate.net
| System | Calculated Self-Diffusion Coefficient (D) | Source |
|---|---|---|
| AOT in adsorbed layer on Gold (Au(111)) surface | ~10⁻¹⁰ cm²/s | researchgate.net |
Investigation of Surfactant Structure at Hydrated Surfaces (e.g., Mica, Gold)
Quantum Chemical Calculations
Quantum chemical calculations offer a molecular-level understanding of the intrinsic properties of sodium dioctyl sulfosuccinate (DOSS), also known as Aerosol-OT (AOT), and the non-covalent forces that govern its interactions with itself and its environment. These computational methods, particularly Density Functional Theory (DFT), provide detailed insights into the electronic structure, which is fundamental to the molecule's function as a surfactant.
Sodium dioctyl sulfosuccinate is an anionic surfactant characterized by a polar sulfonate headgroup and two nonpolar 2-ethylhexyl tails. americanelements.com This amphiphilic structure dictates its behavior in various media. Quantum chemical studies are employed to quantify the electronic properties and interaction energies that drive its self-assembly and surface activity.
For instance, DFT calculations have been used to investigate the interactions between AOT and other molecules. In a study involving the doping of polyaniline (PAni), the interaction energy between AOT and PAni oligomers was calculated. The results showed a significant interaction energy, which is crucial for the formation of stable composite materials. rsc.org Similarly, quantum calculations, including the Conductor-like Screening Model (COSMO) to simulate solvent effects, have been applied to understand the role of AOT as a corrosion inhibitor, detailing its electronic interaction with metal surfaces. rsc.org
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₀H₃₇NaO₇S | americanelements.com |
| Molecular Weight | 444.56 g/mol | americanelements.com |
| Appearance | White wax-like solid | americanelements.com |
| Melting Point | 173-179°C | americanelements.com |
Computational studies also explore the binding of various molecules within AOT assemblies. DFT calculations have supported experimental findings on the partitioning of molecules like pyridoxine (B80251) hydrochloride (Vitamin B6) within AOT structures, indicating that hydrophilic and hydrogen bonding interactions are key drivers of this process. researchgate.net
| Interacting System | Method | Calculated Interaction Energy (kcal/mol) | Source |
|---|---|---|---|
| AOT - Ethylene (B1197577) Glycol - Water | DFT | -37.93 | acs.orgnih.gov |
Hydrogen bonding is a critical intermolecular force influencing the behavior of AOT, especially in the presence of protic solvents or other hydrogen-bonding species. Density Functional Theory (DFT) has been a powerful tool for investigating these specific interactions.
A notable study focused on the aggregation behavior of AOT in aqueous ethylene glycol (EG) media. acs.orgnih.gov Experimental observations of an unusual surface tension isotherm were explained by DFT calculations, which confirmed the formation of hydrogen bonds between the sulfonate group of AOT and ethylene glycol. acs.orgnih.gov The calculations went further to predict a highly stable ternary complex, AOT-EG-H₂O, with a significant binding energy of -37.93 kcal/mol, corrected for zero-point energy. acs.orgnih.gov This finding provided strong theoretical support for the experimental data, identifying the specific molecular interactions responsible for the macroscopic behavior. acs.orgnih.gov
Furthermore, computational studies on the interaction between AOT and pyridoxine hydrochloride (Vitamin B6) also pointed to the crucial role of hydrogen bonding in the binding mechanism, as revealed by DFT calculations. researchgate.net These theoretical approaches are essential for elucidating the specific binding sites and energies that are difficult to measure experimentally.
Dissipative Particle Dynamics (DPD) Modeling
Dissipative Particle Dynamics (DPD) is a coarse-grained simulation technique used to model the large-scale self-assembly of surfactants like AOT over longer time and length scales than are accessible with fully atomistic simulations. researchgate.net This method simplifies molecular structures into interacting beads, allowing for the efficient prediction of aggregate morphologies.
The accuracy of DPD models heavily relies on the parameters that describe the interactions between the coarse-grained beads. A robust method for obtaining these parameters is to "bottom-up" parameterize them against more detailed, all-atom molecular dynamics (MD) simulations. rsc.orgacs.org
In a comprehensive study of AOT self-assembly, a DPD model was developed where the conservative repulsion parameters were derived from Hildebrand solubility parameters. researchgate.netrsc.org These solubility parameters were, in turn, calculated from the cohesive energy determined through all-atom MD simulations. rsc.org This process ensures that the coarse-grained model retains a connection to the underlying chemical specificity of the real molecules. The MD simulations were performed using packages like Gromacs, and the DPD model coarse-grained the AOT molecule into head and tail beads, while the solvent was represented by a single bead type. rsc.org This parameterization approach, linking DPD repulsion parameters to atomistically-derived solubility parameters, allows the model to simulate how the system responds to changes in the chemical environment, such as solvent polarity. researchgate.netrsc.org
Once parameterized, DPD models can effectively predict the self-assembly behavior of AOT under different conditions. Simulations have successfully captured the influence of solvent polarity on the morphology of AOT aggregates, showing excellent agreement with experimental observations. researchgate.netrsc.org
The models predict that in hydrophobic, non-polar solvents such as dodecane, AOT forms small, reverse micellar aggregates with an aggregation number of approximately eight. researchgate.netrsc.orgrsc.org Conversely, in a highly polar solvent like water, the simulations show the formation of a lamellar phase. researchgate.netrsc.orgrsc.org These two outcomes represent the extremes of solvent polarity and are consistent with known experimental behavior. rsc.org
A particularly insightful prediction from DPD modeling emerges in solvents of intermediate polarity. In these environments, the model predicts the formation of large, complex aggregates with internal structuring. researchgate.netrsc.org Within these large assemblies, the polar surfactant headgroups cluster together in an inner core, which is surrounded by a continuous phase formed by the nonpolar hydrocarbon tails. researchgate.netrsc.org This demonstrates the model's ability not only to reproduce known phases but also to predict novel and complex morphologies in response to nuanced changes in solvent conditions. researchgate.net
| Solvent Environment | Predicted Assembly Morphology (DPD) | Source |
|---|---|---|
| Hydrophobic (e.g., Dodecane) | Small reverse micelles (Aggregation number ~8) | researchgate.netrsc.orgrsc.org |
| Polar (Water) | Lamellar phase | researchgate.netrsc.orgrsc.org |
| Intermediate Polarity | Large, internally structured aggregates (headgroups clustered within a tail-formed continuous phase) | researchgate.netrsc.org |
Compound Names
| Compound Name |
|---|
| Sodium dioctyl sulfosuccinate (DOSS / AOT) |
| Polyaniline (PAni) |
| Pyridoxine hydrochloride (Vitamin B6) |
| Ethylene glycol (EG) |
| Water |
| Dodecane |
Sodium Dioctyl Sulfosuccinate in Advanced Materials and Nanosystems
Nanoparticle Synthesis and Stabilization
The utility of sodium dioctyl sulfosuccinate (B1259242) in nanotechnology is prominently highlighted by its role in the controlled synthesis of nanoparticles. It acts as a versatile molecular tool that allows for the precise engineering of nanoparticle characteristics by controlling the reaction environment at the nanoscale.
Sodium dioctyl sulfosuccinate is extensively used as an emulsifier and stabilizing agent in the formation of nanoparticles, particularly through microemulsion techniques. dravyom.commdpi.com In water-in-oil microemulsions, often called reverse micelles, AOT molecules self-assemble to form nanosized water droplets dispersed within a continuous oil phase. rsc.orgresearchgate.net These aqueous nanodroplets serve as confined microreactors for the synthesis of nanoparticles. pnas.org
The synthesis process typically involves mixing two separate microemulsions: one containing the metal precursor salt (e.g., silver nitrate) and the other containing a reducing agent (e.g., hydrazine (B178648) hydrate). researchgate.net The continuous collision and coalescence of these reverse micelles allow the reactants to mix, initiating the nucleation and growth of nanoparticles exclusively within the aqueous cores. nih.gov The AOT surfactant layer encasing these nanoreactors plays a dual role:
It controls the size of the aqueous core, which in turn dictates the final size of the nanoparticle. nih.gov
It acts as a stabilizing agent by adsorbing onto the surface of the newly formed nanoparticles, preventing them from aggregating. researchgate.netnih.gov The surfactant molecules form a protective layer that provides stability to the nanoparticle dispersion. nih.gov
Research has demonstrated the successful synthesis of various metallic nanoparticles, such as silver (Ag), using AOT-stabilized reverse micelles. nih.govacs.org The surfactant molecules are found to be strongly adsorbed on the nanoparticle surface, with the hydrophilic sulfonate group coordinating with the metal atoms, which imparts excellent stability to the nanoparticles in organic solvents. researchgate.net
The molecular structure of sodium dioctyl sulfosuccinate and the parameters of the microemulsion system it forms are critical in controlling the physical characteristics of the resulting nanoparticles.
Size: The size of nanoparticles synthesized in AOT reverse micelles is directly correlated with the molar ratio of water to surfactant (W = [H₂O]/[AOT]). By carefully adjusting this ratio, the dimensions of the aqueous nano-pools can be precisely controlled, thereby templating the growth of nanoparticles to a desired size. For instance, studies have shown the formation of silver nanoparticles with mean diameters as small as 1.6 nm and approximately 7 nm by manipulating the microemulsion conditions. researchgate.netnih.gov
Shape: In many AOT-based syntheses, the resulting nanoparticles are observed to be spherical. researchgate.net The confined, isotropic environment of the reverse micelle core promotes uniform growth in all directions, leading to a spherical morphology. Surfactants play a crucial role in directing the final shape of nanocrystals, and the strong adsorption of AOT on the particle surface contributes to this outcome. researchgate.netrsc.org
Polydispersity: Polydispersity Index (PDI) is a measure of the uniformity of particle sizes within a sample, with lower values indicating a more monodisperse population. nih.gov The use of AOT in reverse micelle synthesis is known to produce nanoparticles with a very narrow size distribution. researchgate.netacs.org This high degree of monodispersity is attributed to the uniform size of the micellar nanoreactors, which ensures that nanoparticle nucleation and growth occur under identical conditions across the sample. Research has shown the ability to significantly narrow the particle size distribution, for example, from an initial polydispersity of 43% down to 12.5% through controlled synthesis and extraction methods. acs.org
Table 1: Influence of Sodium Dioctyl Sulfosuccinate (AOT) on Nanoparticle Characteristics
| Parameter | Influence of AOT | Research Finding |
|---|---|---|
| Size | Acts as a template in reverse micelles, with size controlled by the water-to-surfactant ratio. | Synthesis of ~7 nm silver nanoparticles has been achieved. nih.gov |
| Shape | The isotropic environment of AOT micelles promotes the formation of spherical nanoparticles. | Transmission Electron Microscopy (TEM) confirms the formation of spherical silver nanoparticles. researchgate.net |
| Polydispersity | The uniform nature of AOT reverse micelles as nanoreactors leads to a narrow particle size distribution. | Polydispersity of silver nanoparticles was reduced from 43% to 12.5%. acs.org |
A primary challenge in nanotechnology is preventing the aggregation of nanoparticles, which have a high surface energy and a natural tendency to clump together. Sodium dioctyl sulfosuccinate effectively addresses this issue by providing robust colloidal stability. nih.gov
The stabilization mechanism involves the adsorption of AOT molecules onto the nanoparticle surface immediately after formation. researchgate.net This creates a protective barrier that prevents direct contact between particles. The stability is generally attributed to a combination of electrostatic and steric repulsion. The anionic sulfonate head groups of the AOT molecules create a negative surface charge on the nanoparticles, leading to electrostatic repulsion between them. This repulsion forms an energy barrier that keeps the particles dispersed and prevents agglomeration. pcc.eudntb.gov.ua This adsorbed surfactant layer ensures the long-term stability of the nanoparticle dispersion. researchgate.net
Microemulsion Formation and Characterization
Sodium dioctyl sulfosuccinate is renowned for its ability to form thermodynamically stable, transparent microemulsions, which are isotropic mixtures of oil, water, and surfactant. nih.govresearchgate.net These systems, particularly water-in-oil (w/o) microemulsions, are foundational to the nanoparticle synthesis methods described previously. mdpi.comnih.gov
The formation of an AOT-based microemulsion is a spontaneous process that occurs when the components are mixed in appropriate ratios. The surfactant reduces the interfacial tension between the oil and water phases to ultra-low values, facilitating the dispersion of one phase into the other in the form of nanosized droplets. nih.govresearchgate.net
The characterization of these microemulsions is crucial for their application and involves several techniques:
Electrical Conductivity: This measurement helps to identify the structure of the microemulsion (water-in-oil, oil-in-water, or bicontinuous). In a w/o microemulsion, the conductivity is low as the non-conducting oil is the continuous phase. As the water content increases, a sharp rise in conductivity signifies a "percolation transition," where the system shifts towards a bicontinuous or oil-in-water structure. nih.govresearchgate.net
Interfacial Tension Measurements: Tensiometry is used to measure the reduction in interfacial tension at the oil-water interface upon the addition of the surfactant. The formation of a microemulsion is associated with the achievement of ultra-low interfacial tension values. nih.govresearchgate.net
Particle Size Analysis: Techniques like Photon Correlation Spectroscopy (PCS) or Dynamic Light Scattering (DLS) are used to determine the size and polydispersity of the droplets within the microemulsion. nih.govresearchgate.net This data confirms the nanoscale dimensions of the dispersed phase and the homogeneity of the system.
Table 2: Physicochemical Characterization of an AOT-Based Microemulsion System
| Characterization Method | Parameter Measured | Typical Finding |
|---|---|---|
| Electroconductivity | Percolation Threshold | Identifies structural transitions from water-in-oil to bicontinuous systems. nih.govresearchgate.net |
| Tensiometry | Interfacial Tension | Reveals ultra-low values, confirming the efficiency of the surfactant system. nih.govresearchgate.net |
| Photon Correlation Spectroscopy | Droplet Size & Polydispersity | Confirms the formation of a homogeneous and thermodynamically stable system with nano-sized droplets. nih.govresearchgate.net |
Polymerization Processes
Beyond nanoparticle synthesis, sodium dioctyl sulfosuccinate is a key ingredient in the production of various polymers, particularly through emulsion-based techniques. atamanchemicals.com
Emulsion polymerization is a widely used industrial process for manufacturing synthetic latexes, which are stable dispersions of polymer particles in water. wikipedia.org The process involves emulsifying a water-insoluble monomer in water with the aid of a surfactant, followed by polymerization using a water-soluble initiator. pcimag.com
Sodium dioctyl sulfosuccinate serves as an excellent anionic surfactant in these processes. pcimag.com Its primary roles include:
Monomer Emulsification: It reduces the interfacial tension between the monomer and water, allowing the formation of fine monomer droplets. pcc.eu
Micelle Formation: Above its critical micelle concentration, it forms micelles that solubilize monomer molecules. These micelles are the primary loci for particle nucleation, where polymerization begins. pcimag.com
Particle Stabilization: As polymer particles form and grow, AOT adsorbs onto their surfaces, imparting electrostatic stability and preventing coagulation or the formation of coagulum. pcc.eupcimag.com
The use of sodium dioctyl sulfosuccinate as a primary or co-emulsifier leads to the production of latexes with desirable properties, such as small particle sizes, a narrow particle size distribution, and low levels of coagulum. pcimag.com It is particularly effective in emulsifying hydrophobic monomers like styrene, butyl acrylate, and 2-ethylhexyl acrylate. pcc.eu
Environmental Transformations and Ecological Fate of Sodium Dioctyl Sulfosuccinate
Biodegradation Kinetics and Pathways
Sodium dioctyl sulfosuccinate (B1259242) is generally considered to be biodegradable, though the rate and extent of this degradation can be influenced by a variety of environmental factors. thermofisher.cnatamanchemicals.comacs.org
Aerobic Biodegradability in Aqueous Environments
Under aerobic conditions, which are typical of many surface water environments, sodium dioctyl sulfosuccinate is susceptible to biodegradation. researchgate.net Studies have shown that it can be readily biodegraded by microbial communities present in activated sludge and natural waters. sigmaaldrich.comnih.gov For instance, one study reported 80-95% biodegradation in activated sludge after an initial lag period. nih.gov In another study using a CO2 headspace test, all tested sulfosuccinate surfactants, including DOSS, were found to be readily biodegradable under aerobic conditions. researchgate.net A study in Arctic seawater demonstrated that the indigenous microbial community biodegraded 77% of DOSS in offshore incubations and 33% in near-shore incubations within 28 days. frontiersin.org Research in Gulf of Mexico waters showed that DOSS was biodegraded by 98% in 8 and approximately 38 days in cultures from surface and deep waters, respectively. researchgate.net
Influence of Concentration on Biodegradation Rates and Lag Phases
The concentration of sodium dioctyl sulfosuccinate can significantly impact its biodegradation. Research has shown that at low, environmentally relevant concentrations (e.g., 1 mg/L), DOSS can undergo rapid biotransformation after a lag period. nih.gov However, at higher concentrations (e.g., 50 mg/L), the degradation rate can be substantially reduced, and the lag phase extended. researchgate.netnih.gov One study found that the degradation half-life of DOSS increased dramatically from 4.1 days at a concentration of 1 mg/L to over 500 days at 50 mg/L. researchgate.netnih.gov This highlights the importance of considering concentration when assessing the environmental persistence of DOSS. A lag period of 16 days was observed before rapid biotransformation of DOSS at a concentration of 1 mg/L in cold seawater. researchgate.netnih.gov
Role of Microbial Communities in Degradation Processes
The composition and activity of microbial communities are crucial for the degradation of sodium dioctyl sulfosuccinate. Various bacteria have been identified as being capable of degrading DOSS. For example, in Arctic marine environments, taxa such as Oleispira, Polaribacter, and Colwellia have been implicated in the biodegradation of DOSS. frontiersin.org The presence of other organic compounds, such as those found in crude oil, can also influence the microbial community and, consequently, the degradation of DOSS. Some studies suggest that the presence of oil can enhance DOSS biodegradation, while others indicate a potential for preferential degradation of the dispersant components over the oil by some microbial species. frontiersin.orgnih.gov The structure of the microbial community can lead to different degradation extents, as seen in the variation between near-shore and offshore seawater incubations. frontiersin.org
Identification of Biodegradation Products (e.g., Monooctyl Sulfosuccinate)
The biodegradation of sodium dioctyl sulfosuccinate proceeds through the formation of intermediate products. A primary and significant breakdown product identified in several studies is monooctyl sulfosuccinate (MOSS). researchgate.nettandfonline.comtandfonline.com This conversion from DOSS to MOSS can occur through unassisted hydrolysis in seawater. tandfonline.comtandfonline.comsigmaaldrich.com Another identified degradation intermediate is ethylhexyl sulfosuccinate (EHSS). researchgate.netboem.gov The identification of these degradation products is crucial for a complete understanding of the environmental fate of DOSS, as the properties and potential impacts of these intermediates may differ from the parent compound.
Environmental Persistence and Transport Mechanisms
Despite its general biodegradability, sodium dioctyl sulfosuccinate has been found to persist in certain environmental compartments, particularly when associated with other substances like oil. acs.orgresearchgate.net Following the Deepwater Horizon oil spill, DOSS was detected in deep-sea coral communities six months after the spill and on Gulf of Mexico beaches 26–45 months later. acs.orgresearchgate.net This persistence is thought to be due to its association with oil, which can protect it from degradation. researchgate.net
The transport of DOSS in the environment is influenced by its solubility in water and its tendency to adsorb to soil and sediment. thermofisher.cnnih.gov Its water solubility allows it to be dispersed in aquatic systems. thermofisher.cn The soil mobility of DOSS can range from low to very high, depending on the specific soil characteristics. nih.gov
Interactions with Environmental Contaminants
Sodium dioctyl sulfosuccinate is a major component of oil spill dispersants and is intentionally released into the environment to interact with crude oil. atamanchemicals.comresearchgate.net As a surfactant, it reduces the interfacial tension between oil and water, breaking up large oil slicks into smaller droplets. atamanchemicals.com This increases the surface area of the oil, theoretically making it more available for microbial degradation. atamanchemicals.com
However, the interaction is complex. While some studies report that dispersants containing DOSS can stimulate oil biodegradation, others have found that they can inhibit it, possibly due to the toxicity of the dispersant components to some oil-degrading microorganisms or because some microbes may preferentially metabolize the dispersant. nih.govboem.gov DOSS can also interact with other chemical compounds in the environment. For example, it has been shown to influence the degradation of mitomycin and porfiromycin (B1679050) in acidic solutions. nih.gov The presence of DOSS can also impact the development of aquatic organisms, potentially acting as an endocrine disruptor. maryvillecollege.eduresearchgate.net
Table of Research Findings on Sodium Dioctyl Sulfosuccinate Biodegradation
| Study Focus | Key Findings | References |
|---|---|---|
| Aerobic Biodegradability | Readily biodegradable in activated sludge and natural waters. 77% and 33% biodegradation in offshore and near-shore Arctic seawater, respectively, over 28 days. 98% degradation in Gulf of Mexico surface and deep water cultures. | researchgate.netsigmaaldrich.comnih.govfrontiersin.org |
| Effect of Concentration | Degradation half-life increased from 4.1 days at 1 mg/L to >500 days at 50 mg/L. A 16-day lag phase was observed at 1 mg/L in cold seawater. | researchgate.netnih.gov |
| Microbial Roles | Bacterial taxa like Oleispira, Polaribacter, and Colwellia are implicated in DOSS degradation. The presence of oil can influence microbial community structure and DOSS degradation. | frontiersin.orgnih.gov |
| Biodegradation Products | Monooctyl sulfosuccinate (MOSS) is a primary breakdown product. Ethylhexyl sulfosuccinate (EHSS) is also an identified intermediate. | researchgate.nettandfonline.comtandfonline.comboem.gov |
Advanced Analytical Characterization of Sodium Dioctyl Sulfosuccinate
Spectroscopic Techniques
Spectroscopic methods are instrumental in probing the molecular and aggregate-level characteristics of sodium dioctyl sulfosuccinate (B1259242).
Small-Angle Neutron Scattering (SANS) for Aggregate Structure Determination
Small-Angle Neutron Scattering (SANS) is a powerful technique for determining the size, shape, and interactions of DOSS aggregates, such as micelles, in solution. researchgate.netrsc.orgias.ac.in By analyzing the scattering pattern of neutrons from a sample, detailed information about the structure of these aggregates can be obtained. ias.ac.in SANS studies have been crucial in understanding how factors like the presence of cyclodextrins can modulate the structure of DOSS micelles. researchgate.net
Research has shown that the addition of α-cyclodextrin (α-CD) and hydroxypropyl-β-cyclodextrin (HP-β-CD) to aqueous solutions of DOSS leads to a significant reduction in surfactant aggregation numbers, micelle dimensions, and micelle charge. researchgate.net The shape of the micelles can also be altered, for instance, changing from an elongated oblate to a more spherical form upon the addition of cyclodextrins. researchgate.net HP-β-CD has been found to be more effective than α-CD in influencing these properties. researchgate.net
SANS data is often fitted to theoretical models, such as the core-shell oblate ellipsoid form factor and the Hansen-Hayter-based structure factor, to quantify these structural parameters. researchgate.net These analyses provide insights into inter-micelle interactions, which are influenced by electrostatic forces. researchgate.net The technique has also been used to investigate pressure-induced phase transitions of DOSS in microemulsion systems, revealing transformations from dense water-in-oil droplets to lamellar structures. kek.jp
Table 1: Effect of Cyclodextrins on DOSS Micelle Properties as Determined by SANS
| Parameter | Effect of Cyclodextrin Addition | Reference |
| Aggregation Number | Decrease | researchgate.net |
| Micelle Dimensions | Decrease | researchgate.net |
| Micelle Charge | Decrease | researchgate.net |
| Micelle Shape | Change from ellipsoid to sphere | researchgate.net |
Fluorescence Spectroscopy for Micellization Studies
Fluorescence spectroscopy is a sensitive technique used to study the micellization behavior of surfactants like sodium dioctyl sulfosuccinate. This method often employs fluorescent probes, such as pyrene, whose spectral properties are sensitive to the polarity of their microenvironment. By monitoring changes in the fluorescence emission of these probes, the critical micelle concentration (CMC) and the aggregation number of the surfactant can be determined. researchgate.netacs.org
In the presence of electrolytes like sodium salicylate (B1505791), the aggregation number of DOSS has been shown to increase significantly. researchgate.net For instance, in water, the aggregation number of DOSS is approximately 22, but this value can increase to around 34 and 136 below and above a certain electrolyte concentration, respectively. researchgate.net This indicates a change in the shape and size of the micelles. researchgate.net
Fluorescence resonance energy transfer (FRET) is another application of fluorescence spectroscopy that provides information on the proximity of molecules within DOSS reverse micelles. aip.org Studies using coumarin (B35378) 480 as a donor and fluorescein (B123965) 548 as an acceptor have shown that FRET occurs on multiple time scales within the AOT microemulsion, indicating different locations and distances between the donor and acceptor molecules within the micellar structure. aip.org
Table 2: Aggregation Number of DOSS in Different Conditions
| Medium | Aggregation Number | Reference |
| Water | 22 | researchgate.net |
| Aqueous solution with sodium salicylate (below c) | ~34 | researchgate.net |
| Aqueous solution with sodium salicylate (above c) | ~136 | researchgate.net |
UV Spectroscopy for Intermolecular Interactions
UV-Visible (UV-Vis) spectroscopy is a valuable tool for investigating intermolecular interactions between sodium dioctyl sulfosuccinate and other molecules, such as dyes. lew.roresearchgate.netacs.org Changes in the absorption spectra of a probe molecule in the presence of DOSS can reveal information about binding and the nature of the interaction. lew.roresearchgate.net
For example, studies on the interaction between DOSS and methyl red (MR) have shown both hypochromic (decrease in absorbance) and hyperchromic (increase in absorbance) shifts in the UV-Vis spectrum of MR as the concentration of DOSS is varied. lew.roresearchgate.net These shifts are indicative of the interaction between the dye and the surfactant aggregates. lew.roresearchgate.net The presence of water can also influence these interactions, with an increase in water concentration leading to an increase in the absorbance of the dye. lew.ro
The binding constant and distribution constant between the probe molecule and the DOSS micelles can be calculated from the spectral data, providing quantitative measures of the interaction strength. researchgate.net These studies are important for understanding how DOSS can influence the behavior of other molecules in solution, which has implications for applications such as dyeing processes and the formulation of various products. acs.orgresearchgate.net
Chromatographic Separation Methods
Chromatographic techniques are essential for the separation, identification, and quantification of sodium dioctyl sulfosuccinate and related compounds in various matrices.
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of sodium dioctyl sulfosuccinate. incdecoind.rotandfonline.comijpsr.com The development of robust HPLC methods is crucial for quality control and research purposes. Method development often involves optimizing the mobile phase composition, column type, and detection parameters to achieve the desired separation. ijpsr.com
For instance, a method for the simultaneous determination of anionic, amphoteric, and cationic surfactants, including DOSS, has been developed using HPLC with a Charged Aerosol Detector (CAD). incdecoind.ro This method utilizes a gradient elution with a mobile phase consisting of acetonitrile (B52724) and an acidified ammonium (B1175870) acetate (B1210297) solution. incdecoind.ro Such methods demonstrate the versatility of HPLC in analyzing complex mixtures containing DOSS. incdecoind.ro
Reversed-Phase HPLC and Mixed-Mode Columns
Reversed-phase HPLC (RP-HPLC) is a widely used mode for the separation of DOSS. sielc.comnih.gov In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase. The retention of DOSS is primarily based on its hydrophobic interactions with the stationary phase. sielc.com
Mixed-mode chromatography, which combines reversed-phase and ion-exchange functionalities on a single column, offers enhanced selectivity for the separation of complex mixtures containing both ionic and hydrophobic compounds like DOSS. sielc.comlcms.czelementlabsolutions.com These columns allow for the adjustment of selectivity by manipulating mobile phase parameters such as ionic strength, pH, and organic solvent concentration. lcms.czthermofisher.com
For example, a Primesep B4 mixed-mode column, which has both reversed-phase (C4) and anion-exchange characteristics, has been successfully used to separate DOSS from related compounds like sulfosuccinic acid. sielc.com The low hydrophobicity of the C4 chain provides sufficient retention for the dioctyl sulfosuccinic acid, while the anion-exchange functionality aids in the separation of the more polar sulfosuccinic acid. sielc.com This approach eliminates the need for ion-pairing reagents, making the method compatible with mass spectrometry (MS) detection. sielc.comthermofisher.com
Table 3: HPLC Columns Used for Sodium Dioctyl Sulfosuccinate Analysis
| Column Type | Stationary Phase Characteristics | Application | Reference |
| Reversed-Phase | Kinetex C18 | Determination of pseudoephedrine and fexofenadine (B15129) with DOSS in mobile phase | ijpsr.com |
| Mixed-Mode | Primesep B4 (C4 and anion-exchange) | Separation of dioctyl sulfosuccinic acid and sulfosuccinic acid | sielc.com |
| Mixed-Mode | Acclaim Surfactant Plus | Simultaneous determination of anionic, amphoteric, and cationic surfactants | incdecoind.ro |
Mobile Phase Optimization for Separation
The successful separation of sodium dioctyl sulfosuccinate (DOSS) from complex matrices and related substances by liquid chromatography is critically dependent on the composition of the mobile phase. Optimization strategies often involve adjusting the organic modifier, aqueous phase, and additives to achieve the desired retention, selectivity, and peak shape.
A common approach for the analysis of DOSS is reversed-phase high-performance liquid chromatography (RP-HPLC). sielc.com In this mode, a nonpolar stationary phase is used with a polar mobile phase. The elution strength of the mobile phase is typically modulated by varying the concentration of an organic solvent, such as acetonitrile (ACN) or methanol (B129727), in water. For instance, a mobile phase consisting of 98% LC-MS grade acetonitrile and 2% LC-MS grade water has been utilized. In another application, sample preparation with 50% acetonitrile was found to increase the DOSS response 20-fold by reducing its tendency to aggregate. nih.gov
Gradient elution, where the mobile phase composition is changed during the analytical run, is frequently employed to separate compounds with a wide range of polarities. A gradient of acetonitrile from 10% to 50% over 10 minutes with an ammonium formate (B1220265) buffer has been used with a Primesep B4 mixed-mode column, which has both reversed-phase and anion-exchange characteristics. sielc.com This approach allows for the retention and separation of the highly hydrophobic DOSS. sielc.com
The choice of mobile phase additives is also crucial. Buffers and ion-pairing agents can significantly impact the chromatography. Ammonium formate has been shown to provide better correlation for DOSS quantification compared to formic acid when using a deuterated internal standard, suggesting it is more effective at managing matrix effects. nih.gov For micellar liquid chromatography (MLC), a technique where surfactants are added to the mobile phase, a mobile phase of 32% acetonitrile, 2% ethylene (B1197577) glycol, and 66% of a 6.4 mmol L-1 DOSS solution in 20 mmol L-1 ammonium acetate has been optimized. bg.ac.rs Furthermore, the addition of urea (B33335) to a mobile phase containing DOSS and acetonitrile has been shown to improve the separation of polycyclic aromatic hydrocarbons by widening the separation window. deepdyve.comnih.gov
For Mass Spectrometry (MS) compatible methods, volatile buffers like formic acid or ammonium formate are preferred over non-volatile ones like phosphoric acid. sielc.com
Interactive Data Table: Mobile Phase Compositions for DOSS Analysis
| Analytical Technique | Stationary Phase | Mobile Phase Composition | Detection | Reference |
| RP-HPLC | Primesep B4 | Gradient: 10-50% Acetonitrile with Ammonium Formate buffer | LC/MS, ELSD/CAD | sielc.com |
| LC-MS/MS | Reversed-Phase | 98% Acetonitrile, 2% Water | MS/MS | |
| Direct-injection LC-MS/MS | Reversed-Phase | Sample prepared in 50% Acetonitrile; mobile phase with ammonium formate | MS/MS | nih.gov |
| Micellar Liquid Chromatography | Not specified | 32% ACN, 2% ethylene glycol, 66% 6.4 mmol L-1 DOSS in 20 mmol L-1 ammonium acetate | Not specified | bg.ac.rs |
| Capillary Electrophoresis | Not specified | 50 mM DOSS, 35% Acetonitrile, 5 M Urea in 8-10 mM borate, pH 9 | UV, Laser-induced fluorescence | deepdyve.comnih.gov |
Mass Spectrometry (MS) Coupling for Identification and Quantitation
Mass spectrometry coupled with chromatographic techniques provides powerful tools for the selective and sensitive identification and quantification of sodium dioctyl sulfosuccinate.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid chromatography-mass spectrometry (LC-MS) and its tandem version (LC-MS/MS) are the most widely used techniques for the analysis of DOSS in various matrices. scientificlabs.comsigmaaldrich.com These methods offer high sensitivity and specificity, which is essential for detecting trace levels of the compound. nih.govwaikato.ac.nz
In LC-MS/MS, DOSS is first separated from other components in a sample by liquid chromatography and then detected by a mass spectrometer. The mass spectrometer is typically operated in negative ionization mode, often using a heated electrospray ionization (HESI) source. nih.gov Quantification is achieved by monitoring specific mass-to-charge (m/z) transitions. For docusate (B154912), a common transition is from m/z 421 to 81. The use of a deuterated internal standard, such as DOSS-D34, helps to correct for matrix effects and improve the accuracy of quantification. nih.gov
Direct-injection LC-MS/MS methods have been developed for rapid analysis, which is particularly valuable in time-sensitive situations like monitoring environmental spills. nih.gov For instance, a direct-injection reversed-phase LC-MS/MS method was used to analyze DOSS in Gulf of Mexico water samples with a reporting limit of 20 μg/L. nih.gov To enhance sensitivity for trace analysis, online solid-phase extraction (SPE) can be coupled with LC-MS/MS, achieving detection limits as low as 7.0 ng/L. nih.govresearchgate.net
High-Resolution Orbitrap Mass Spectrometry (LC-HRMS)
For even greater specificity and the ability to perform non-targeted analysis, high-resolution mass spectrometry (HRMS), particularly with an Orbitrap mass analyzer, is employed. nih.govresearchgate.netlcms.cz LC-HRMS provides highly accurate mass measurements, which allows for the confident identification of DOSS and its related compounds, even in complex samples where co-eluting substances might interfere with traditional LC-MS/MS. nih.govresearchgate.net
Researchers have used LC-HRMS to accurately determine DOSS in aqueous samples containing dispersed oil by first separating the oil and DOSS using solid-phase extraction. nih.govresearchgate.net The high resolving power of the Orbitrap helps to distinguish DOSS from matrix interferences. researchgate.net This technique has been crucial in characterizing the components of commercial products containing DOSS, where isomeric and isobaric compounds can be efficiently separated and identified. researchgate.net For example, an LC-Q-Orbitrap-HRMS method was used for the determination of co-formulants, including DOSS, in plant protection products. acs.org
Gas Chromatography-Mass Spectrometry (GC-MS) for Related Compounds
While DOSS itself is not amenable to direct analysis by gas chromatography (GC) due to its low volatility and thermal instability, GC-MS is a valuable tool for the analysis of related compounds and impurities that may be present alongside DOSS in commercial formulations or as degradation products. nih.govresearchgate.net For instance, in studies analyzing oil dispersants, GC-MS is used to determine total petroleum hydrocarbons (TPHs), polycyclic aromatic hydrocarbons (PAHs), and petroleum biomarkers. nih.govresearchgate.net This is often done in parallel with LC-MS analysis of DOSS to get a comprehensive chemical fingerprint of a sample. nih.govresearchgate.net In some cases, derivatization techniques could be employed to make less volatile related compounds suitable for GC-MS analysis.
Interactive Data Table: Mass Spectrometry Parameters for DOSS Analysis
| Technique | Ionization Mode | Precursor Ion (m/z) | Product Ion (m/z) | Key Application | Reference |
| LC-MS/MS | Negative ESI | 421 | 81 | Quantification in environmental and biological samples. | |
| LC-MS/MS | Negative HESI | Not specified | Not specified | Trace analysis in seawater. | nih.gov |
| LC-HRMS (Orbitrap) | Not specified | Not specified | Not specified | Accurate determination in samples with dispersed oil. | nih.govresearchgate.net |
| LC-Q-Orbitrap-HRMS | Positive and Negative ESI | Not specified | Not specified | Identification of co-formulants in commercial products. | acs.org |
| GC-MS | Not specified | Not specified | Not specified | Analysis of related petroleum hydrocarbons. | nih.govresearchgate.net |
Rheological and Dynamic Characterization
Dynamic Light Scattering (DLS) for Aggregate Size and Shape
Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the size distribution of small particles and molecules in a solution. iau.ir For sodium dioctyl sulfosuccinate, which is an anionic surfactant, DLS is particularly useful for characterizing the size and shape of the aggregates, such as micelles and reverse micelles, that it forms in various solvents. acs.orgrsc.org
The principle of DLS involves illuminating a sample with a laser and analyzing the time-dependent fluctuations in the scattered light intensity. These fluctuations are caused by the Brownian motion of the particles, and the rate of fluctuation is related to the particle's diffusion coefficient. iau.ir From the diffusion coefficient, the hydrodynamic radius (RH) or hydrodynamic diameter (Dh) of the particles can be calculated using the Stokes-Einstein equation. iau.ir
Studies have used DLS to investigate the aggregation behavior of DOSS in different solvent systems. For example, in deep eutectic solvents (DESs) like Reline and Ethaline, DOSS forms aggregates with hydrodynamic diameters of approximately 50 nm and 34 nm, respectively. acs.org In contrast, the aggregates in water are larger, with a Dh of about 120 nm. acs.org The addition of water to the DESs can influence the aggregate size. acs.org
DLS has also been employed to study reverse micelles formed by DOSS (often referred to as AOT) in nonpolar solvents like isooctane (B107328). depauw.eduacs.org The size of these reverse micelles can be tuned by the water-to-surfactant ratio (w0). depauw.edu DLS measurements have shown that the size of these reverse micelles can be affected by the presence of other molecules, such as sugars, which can interact with the surfactant headgroups and alter the aggregate structure. depauw.edudepauw.edu In some systems, DLS has revealed the coexistence of two different types of aggregates, such as standard AOT reverse micelles and smaller submicellar aggregates containing cholesterol. nih.gov
It is important to note that DLS measures the hydrodynamic size, which is the size of a hypothetical hard sphere that diffuses at the same rate as the particle being measured. iau.ir This may differ from the actual physical size, especially for non-spherical or solvated particles. acs.org
Interactive Data Table: DLS Data for Sodium Dioctyl Sulfosuccinate Aggregates
| Solvent System | Aggregate Type | Hydrodynamic Diameter (Dh) | Observations | Reference |
| Reline (Deep Eutectic Solvent) | Micelle | ~50 nm | - | acs.org |
| Ethaline (Deep Eutectic Solvent) | Micelle | ~34 nm | - | acs.org |
| Water | Micelle | ~120 nm | - | acs.org |
| Reline with 10% (w/w) Water | Micelle | ~35 nm | Size decreases with initial water addition. | acs.org |
| Cyclohexane (B81311) with Water and Cholesterol | Reverse Micelle and Submicellar Aggregate | Two distinct particle sizes observed | Coexistence of two different aggregate types. | nih.gov |
| Isooctane with Water | Reverse Micelle | Varies with w0 | Size can be tuned by the water-to-surfactant ratio. | depauw.eduacs.org |
Surface Tension and Interfacial Tension Measurements
Sodium dioctyl sulfosuccinate (Docusate Sodium or AOT) is a potent anionic surfactant renowned for its exceptional ability to reduce surface and interfacial tension. atamankimya.compatsnap.comatamanchemicals.com This characteristic is central to its utility in a wide array of applications, including as an emulsifier, wetting agent, and dispersant. atamankimya.compatsnap.com The amphiphilic nature of the molecule, which possesses both hydrophobic octyl groups and a hydrophilic sodium sulfosuccinate head, allows it to adsorb at interfaces, disrupting the cohesive energy between liquid molecules. patsnap.comchemicalbook.comatamanchemicals.com
The effectiveness of sodium dioctyl sulfosuccinate as a surfactant is quantified by its ability to lower the surface tension of aqueous solutions and the interfacial tension between immiscible liquids, such as oil and water. patsnap.comatamanchemicals.com Its capacity to reduce surface tension is significant, with a typical value of around 25-30 dyn/cm at a concentration of 0.1% in water. chemicalbook.comatamanchemicals.com
A key parameter in the study of surfactants is the critical micelle concentration (CMC), the concentration at which surfactant molecules begin to aggregate into micelles. researchgate.net Above the CMC, properties such as surface tension remain relatively constant. Sodium dioctyl sulfosuccinate exhibits a low CMC, generally in the range of 0.2 to 0.6 mM, highlighting its efficiency at low concentrations. chemicalbook.comatamanchemicals.com One study determined the CMC to be 0.17% in deionized water (pH 7.2, 21.1°C) and lower in salt water at 0.125%, a phenomenon attributed to a "salting out" effect. researchgate.net
Research Findings
Numerous studies have characterized the surface and interfacial tension of sodium dioctyl sulfosuccinate solutions under various conditions. Tensiometry, often using the Wilhelmy plate method or Du Nouy ring method, is a common technique for these measurements. researchgate.netissstindian.orgsanyo-chemical-solutions.com
One investigation focused on the aggregation behavior of sodium dioctyl sulfosuccinate in deep eutectic solvents (DESs), specifically Reline (choline chloride + urea) and Ethaline (choline chloride + ethylene glycol), and their aqueous mixtures at 298.15 K. acs.org The study found that the CMC of AOT was significantly influenced by the solvent composition. acs.org
Table 1: Critical Micelle Concentration (CMC) of Sodium Dioctyl Sulfosuccinate (AOT) in Various Media
| Solvent System | CMC (mM) | Reference |
|---|---|---|
| Deionized Water (21.1°C) | ~3.82 (0.17%) | researchgate.net |
| Salt Water (21.1°C) | ~2.81 (0.125%) | researchgate.net |
| Reline (DES) | 10.06 | acs.org |
| Ethaline (DES) | 15.52 | acs.org |
| Reline + 10% Water | 4.88 | acs.org |
| Ethaline + 10% Water | 8.21 | acs.org |
| Reline + 50% Water | 0.81 | acs.org |
| Ethaline + 50% Water | 1.15 | acs.org |
This table is generated based on data from the cited research articles.
In the context of interfacial tension, sodium dioctyl sulfosuccinate is known for its ability to create extremely low values, which is particularly valuable in applications like enhanced oil recovery and the formation of microemulsions. atamankimya.comkruss-scientific.com Research into microemulsion systems for drug delivery, using AOT with medium-chain triglycerides and other components, has demonstrated the achievement of ultralow interfacial tension. nih.govnih.gov These ultralow values were observed with up to 30% oil content when the surfactant-to-cosurfactant ratio was 3:1. nih.govnih.gov
Further studies have quantified the interfacial tension between n-heptane and aqueous AOT solutions. One such study, conducted at 313.15 K (40°C), explored the effects of adding monovalent (NaCl) and divalent (CaCl₂) salts. figshare.com Another experiment demonstrated that a specific mixture of water, n-heptane, sodium chloride, and AOT could produce interfacial tension values as low as 10⁻⁵ mN/m. kruss-scientific.com The dynamic interfacial tension is also a critical factor, as shown in studies on crude oil dispersion, where values can fall below 10⁻³ mN/m. nih.gov
Table 2: Interfacial Tension (IFT) of Sodium Dioctyl Sulfosuccinate (AOT) Systems
| System | Interfacial Tension (mN/m) | Conditions | Reference |
|---|---|---|---|
| AOT/Medium-Chain Triglycerides/Oleic Acid/Glycerol Monooleate/Water | Ultralow | Surfactant/cosurfactant ratio 3:1 | nih.govnih.gov |
| Water/NaCl/n-Heptane/AOT | ~1 x 10⁻⁵ | 25°C | kruss-scientific.com |
| AOT-Tween 80-Span 80 Dispersant at Oil-Water Interface | < 1 x 10⁻³ | Dynamic measurement | nih.gov |
| Aqueous AOT/Salt Solution vs. n-Heptane | Low values achieved | 313.15 K (40°C) | figshare.com |
This table is generated based on data from the cited research articles.
The detailed characterization of surface and interfacial tension is crucial for understanding the physicochemical behavior of sodium dioctyl sulfosuccinate. These measurements confirm its high efficiency as a surfactant and guide its formulation for specific applications, from industrial processes to advanced drug delivery systems. atamanchemicals.com
Table 3: List of Chemical Compounds Mentioned
| Compound Name |
|---|
| Calcium Chloride |
| Choline (B1196258) Chloride |
| Docusate Sodium |
| Ethylene Glycol |
| Glycerol Monooleate |
| n-Heptane |
| Oleic Acid |
| Sodium Chloride |
| Sodium Dioctyl Sulfosuccinate |
| Span 80 |
| Tween 80 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
